1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-propylphenyl)sulfonyl)piperazine
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Overview
Description
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-propylphenyl)sulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyrazole ring, a piperazine ring, and a sulfonyl group attached to a propyl-substituted phenyl ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-propylphenyl)sulfonyl)piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a diketone with hydrazine under acidic or basic conditions.
Alkylation: The pyrazole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Piperazine Formation: The alkylated pyrazole is reacted with piperazine under suitable conditions to form the piperazine ring.
Sulfonylation: Finally, the compound is sulfonylated using a sulfonyl chloride derivative of the propyl-substituted phenyl ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-propylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-propylphenyl)sulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: Used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-propylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-methylphenyl)sulfonyl)piperazine
- 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine
Uniqueness: 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-propylphenyl)sulfonyl)piperazine is unique due to the specific substitution pattern on the phenyl ring and the presence of both pyrazole and piperazine rings. This unique structure can result in distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(4-propylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2S/c1-4-5-19-6-8-20(9-7-19)27(25,26)23-13-10-22(11-14-23)12-15-24-18(3)16-17(2)21-24/h6-9,16H,4-5,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYPDMNGOFOTJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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